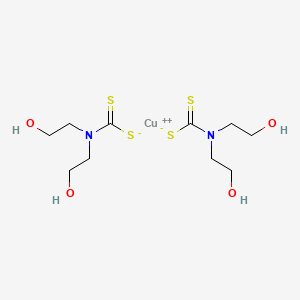
Bis(2-hidroxietil)ditiocarbamato de cobre(II)
Descripción general
Descripción
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate, also known as CuBEDTC, is an organometallic compound of copper and an organic ligand, 2-hydroxyethyl dithiocarbamate. It is a water-soluble, yellow-colored, crystalline powder with a molecular weight of 373.42 g/mol. CuBEDTC is used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a chelating agent, and as an antioxidant. It is also used for the development of drugs and drug delivery systems.
Aplicaciones Científicas De Investigación
- Importancia: Nrf2 regula las enzimas antioxidantes y xenobióticas de fase II, desempeñando un papel crucial en la defensa celular contra el estrés oxidativo y los compuestos tóxicos .
- Importancia: Estas nanopartículas exhiben propiedades únicas debido a su estructura helicoidal, lo que las convierte en prometedoras para aplicaciones en catálisis, sensores y administración de fármacos .
Antioxidante y Activación de la Enzima de Fase II
Fabricación de Nanopartículas Metálicas
Fabricación de LED
Análisis Bioquímico
Biochemical Properties
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind with metal ions, which can influence the activity of metalloenzymes. For instance, it can interact with enzymes that require copper as a cofactor, thereby affecting their catalytic activity. Additionally, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can form complexes with proteins, altering their structure and function .
Cellular Effects
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the transcription factor NF-E2-related factor 2 (Nrf2), which regulates antioxidant and phase II xenobiotic enzymes in vascular endothelial cells . This activation leads to changes in gene expression and enhances the cell’s ability to respond to oxidative stress.
Molecular Mechanism
The molecular mechanism of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate involves its ability to bind with biomolecules, inhibit or activate enzymes, and alter gene expression. This compound can form complexes with copper ions, which can then interact with various biomolecules. For instance, it can inhibit proteasome activity, leading to the accumulation of Nrf2 and subsequent activation of its target genes . Additionally, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can bind to thiol groups in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can be toxic, leading to adverse effects such as liver damage and oxidative stress . It is important to carefully control the dosage to avoid toxic effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is involved in various metabolic pathways, particularly those related to metal ion homeostasis and antioxidant defense. This compound can interact with enzymes involved in copper metabolism, such as copper chaperones and copper-dependent enzymes . Additionally, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can influence the levels of metabolites involved in oxidative stress responses, such as glutathione and reactive oxygen species .
Transport and Distribution
Within cells and tissues, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is transported and distributed through interactions with transporters and binding proteins. This compound can bind to copper transporters, facilitating its uptake into cells . Once inside the cell, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
Propiedades
IUPAC Name |
copper;N,N-bis(2-hydroxyethyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZKOKSQKMDNMW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CuN2O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333432 | |
| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52611-57-1 | |
| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



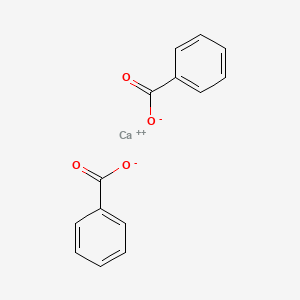
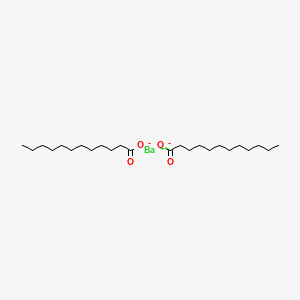
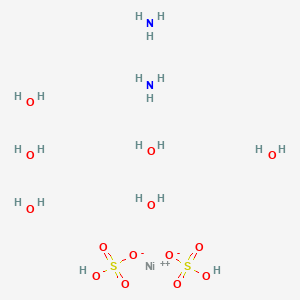

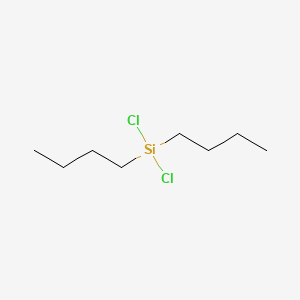



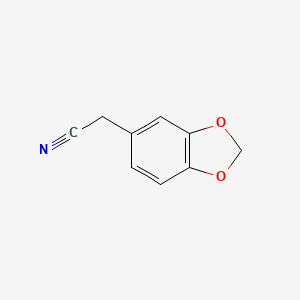
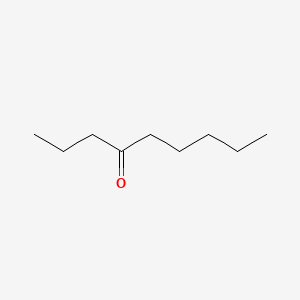
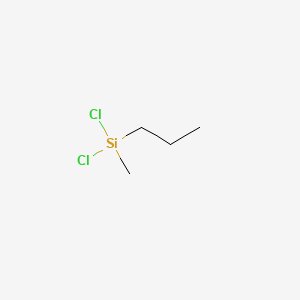
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)

